molecular formula C28H18Cl2N2O2 B5266121 1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate

1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate

Cat. No.: B5266121
M. Wt: 485.4 g/mol
InChI Key: XMLCYNTZKUGWDD-NLRVBDNBSA-N
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Description

1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate, also known as CPB, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of histone deacetylases, which could contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This compound has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate in lab experiments is its ability to inhibit the growth of cancer cells, which could be useful in studying the mechanisms of cancer cell growth and developing new cancer treatments. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate, including:
1. Further studies on the mechanism of action of this compound, including its effects on various signaling pathways and its interactions with other proteins and molecules.
2. Development of new methods for synthesizing this compound, which could improve its availability and reduce its cost.
3. Studies on the potential use of this compound in combination with other drugs or therapies, which could enhance its effectiveness and reduce its toxicity.
4. Studies on the potential use of this compound in treating other diseases, such as autoimmune diseases and infectious diseases.
5. Development of new analogs of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate can be synthesized using a variety of methods, including Suzuki coupling, Heck coupling, and Sonogashira coupling. The most common method for synthesizing this compound is the Suzuki coupling reaction, which involves the reaction between 4-chlorophenylboronic acid and 1-phenyl-1H-benzimidazole-2-boronic acid in the presence of a palladium catalyst and a base.

Scientific Research Applications

1-(4-chlorophenyl)-2-(1-phenyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.

Properties

IUPAC Name

[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18Cl2N2O2/c29-21-14-10-19(11-15-21)26(34-28(33)20-12-16-22(30)17-13-20)18-27-31-24-8-4-5-9-25(24)32(27)23-6-2-1-3-7-23/h1-18H/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLCYNTZKUGWDD-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2/C=C(\C4=CC=C(C=C4)Cl)/OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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